Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate
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Overview
Description
Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate is a complex organic compound with the molecular formula C30H22N6O6S2. It is known for its unique structural features, which include two triazole rings and a stilbene backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate typically involves the reaction of 4-phenyl-2H-1,2,3-triazole with stilbene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the disulfonate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of biological processes and as a labeling agent in bioimaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate involves its interaction with specific molecular targets and pathways. The triazole rings can interact with various enzymes and proteins, modulating their activity. The stilbene backbone can also participate in electron transfer processes, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate include:
- Disodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate
- Dipotassium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate .
Uniqueness
What sets potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate apart from similar compounds is its specific combination of potassium and sodium ions, which can influence its solubility and reactivity. Additionally, the presence of two triazole rings and a stilbene backbone provides unique electronic and structural properties that are valuable in various applications .
Properties
CAS No. |
68057-99-8 |
---|---|
Molecular Formula |
C30H20KN6NaO6S2 |
Molecular Weight |
686.7 g/mol |
IUPAC Name |
potassium;sodium;5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H22N6O6S2.K.Na/c37-43(38,39)29-17-25(35-31-19-27(33-35)21-7-3-1-4-8-21)15-13-23(29)11-12-24-14-16-26(18-30(24)44(40,41)42)36-32-20-28(34-36)22-9-5-2-6-10-22;;/h1-20H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
ACXNMSHTEIVGRM-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Related CAS |
37069-54-8 (Parent) |
Origin of Product |
United States |
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